DPPH Radical Scavenging Activity of the 2,4,6-Trihydroxyphenylacetic Acid Depside Derivative vs. Jaboticabin
The depside derivative 2-O-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxyphenylacetic acid, which contains the 2,4,6-trihydroxyphenylacetic acid core scaffold, demonstrated measurable antiradical activity in the DPPH assay with an IC50 of 61.8 μM, compared to jaboticabin (IC50 = 51.4 μM) tested under identical conditions [1]. This establishes the 2,4,6-trihydroxyphenylacetic acid scaffold as a competent radical-scavenging pharmacophore, though the parent compound without the 3,4-dihydroxybenzoyl esterification has not been independently tested in this assay system.
| Evidence Dimension | DPPH free radical scavenging (IC50) |
|---|---|
| Target Compound Data | 2-O-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxyphenylacetic acid: IC50 = 61.8 μM |
| Comparator Or Baseline | Jaboticabin (methyl 2-[(3,4-dihydroxybenzoyloxy)-4,6-dihydroxyphenyl]acetate): IC50 = 51.4 μM |
| Quantified Difference | ΔIC50 = 10.4 μM (jaboticabin 1.2-fold more potent) |
| Conditions | DPPH assay; compound concentration range not fully specified in abstract; ACS publication |
Why This Matters
This demonstrates that the 2,4,6-trihydroxyphenylacetic acid core, when appropriately derivatized, achieves radical-scavenging potency comparable to structurally related depside natural products, supporting its utility as a scaffold for antioxidant molecule development.
- [1] Reynertson, K.A., Wallace, A.M., Adachi, S., Gil, R.R., Yang, H., Basile, M.J., ... & Kennelly, E.J. (2006). Bioactive Depsides and Anthocyanins from Jaboticaba (Myrciaria cauliflora). Journal of Natural Products, 69(8), 1228–1230. View Source
